Comparative Myorelaxant Potency: Equi-active to Chlorpromazine in Decerebrate Rigidity Model
Chlorproethazine demonstrates a myorelaxant potency equivalent to chlorpromazine in the standard intercollicular decerebrate cat model, a gold-standard preclinical assay for assessing anti-spasticity activity [1]. The study directly compared multiple phenothiazines, quantifying their ability to reduce electromyographic responses to stretch of the quadriceps femoris muscle. This equivalence establishes chlorproethazine as a potent myorelaxant, but the key differentiation lies in its reduced CNS depression (detailed in the following evidence item).
| Evidence Dimension | Reduction of decerebrate rigidity |
|---|---|
| Target Compound Data | Approximately equi-active to chlorpromazine |
| Comparator Or Baseline | Chlorpromazine (reference standard, relative potency set to 1.0) |
| Quantified Difference | Equi-active (relative potency ~1.0) |
| Conditions | Intercollicular decerebrate cat model; electromyographic response to stretch of quadriceps femoris muscle |
Why This Matters
This confirms high myorelaxant efficacy, allowing researchers to use chlorproethazine as a functional equivalent to chlorpromazine for this specific endpoint, with the benefit of a different side-effect profile.
- [1] Keary, E.M. and Maxwell, D.R. (1967). A comparison of the effects of chlorpromazine and some related phenothiazines in reducing the rigidity of the decerebrate cat and in some other central actions. British Journal of Pharmacology and Chemotherapy, 30(2): 400-416. View Source
